2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid
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Overview
Description
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid is a chemical compound with the molecular formula C12H13ClN2O5 and a molecular weight of 300.70 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro-nitrophenyl group attached to a formamido-pentanoic acid backbone.
Preparation Methods
The synthesis of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid involves several steps. One common synthetic route includes the reaction of 4-chloro-2-nitroaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid include:
- 2-[(4-Bromo-2-nitrophenyl)formamido]pentanoic acid
- 2-[(4-Methyl-2-nitrophenyl)formamido]pentanoic acid
- 2-[(4-Fluoro-2-nitrophenyl)formamido]pentanoic acid These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The unique combination of chloro and nitro groups in this compound provides distinct reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-[(4-chloro-2-nitrobenzoyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c1-2-3-9(12(17)18)14-11(16)8-5-4-7(13)6-10(8)15(19)20/h4-6,9H,2-3H2,1H3,(H,14,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQVXXHZHGDBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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